molecular formula C15H9FN2 B13031210 2-(3-fluorophenyl)-1H-indole-3-carbonitrile

2-(3-fluorophenyl)-1H-indole-3-carbonitrile

Cat. No.: B13031210
M. Wt: 236.24 g/mol
InChI Key: OPYXLBXPKTVJSC-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the phenyl ring and a nitrile group in the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-1H-indole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and indole-3-carboxaldehyde.

    Formation of Schiff Base: The 3-fluoroaniline reacts with indole-3-carboxaldehyde in the presence of an acid catalyst to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a base such as sodium hydride to form the indole ring.

    Introduction of Nitrile Group: The nitrile group is introduced through a cyanation reaction using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-1H-indole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-fluorophenyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-1H-indole-3-carbonitrile
  • 2-(3-bromophenyl)-1H-indole-3-carbonitrile
  • 2-(3-methylphenyl)-1H-indole-3-carbonitrile

Uniqueness

2-(3-fluorophenyl)-1H-indole-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C15H9FN2

Molecular Weight

236.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-1H-indole-3-carbonitrile

InChI

InChI=1S/C15H9FN2/c16-11-5-3-4-10(8-11)15-13(9-17)12-6-1-2-7-14(12)18-15/h1-8,18H

InChI Key

OPYXLBXPKTVJSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)F)C#N

Origin of Product

United States

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